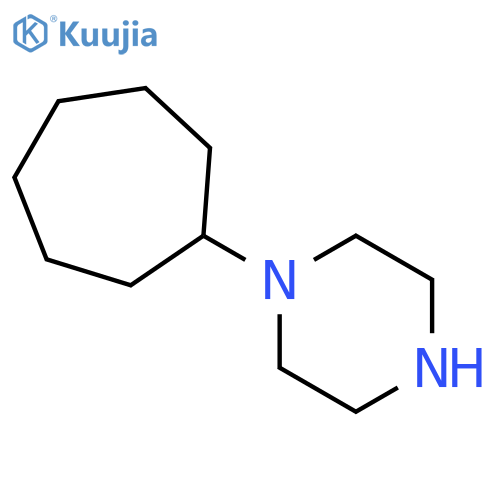Cas no 21043-42-5 (1-(Cycloheptyl)piperazine)

1-(Cycloheptyl)piperazine structure
商品名:1-(Cycloheptyl)piperazine
1-(Cycloheptyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-Cycloheptylpiperazine
- Piperazine,1-cycloheptyl-
- (1-Cycloheptyl)piperazine
- 1-Cycloheptyl-piperazin
- 1-cycloheptyl-piperazine
- cycloheptylpiperazine
- CHEMBL1621975
- SCHEMBL451992
- A26700
- FT-0638075
- EN300-1827295
- DTXSID00355300
- 21043-42-5
- Piperazine, 1-cycloheptyl-
- AKOS000300159
- MFCD01076573
- Oprea1_778868
- PS-5843
- 1-(cycloheptyl)piperazine
- Oprea1_351054
- CS-0368358
- WAA04342
- CHSINHUYLALJPT-UHFFFAOYSA-N
- A10348
- STL194217
- DB-016223
- 1-(Cycloheptyl)piperazine
-
- MDL: MFCD01076573
- インチ: InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2
- InChIKey: CHSINHUYLALJPT-UHFFFAOYSA-N
- ほほえんだ: C1CCCC(CC1)N2CCNCC2
計算された属性
- せいみつぶんしりょう: 182.17800
- どういたいしつりょう: 182.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 0.952±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 268.4±8.0 ºC (760 Torr),
- フラッシュポイント: 102.8±9.4 ºC,
- ようかいど: 溶出度(46 g/l)(25ºC)、
- PSA: 15.27000
- LogP: 1.88110
1-(Cycloheptyl)piperazine セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
1-(Cycloheptyl)piperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(Cycloheptyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR6905-1g |
1-(Cycloheptyl)piperazine |
21043-42-5 | 98% | 1g |
£30.00 | 2025-02-20 | |
| Enamine | EN300-1827295-2.5g |
1-cycloheptylpiperazine |
21043-42-5 | 95% | 2.5g |
$64.0 | 2023-09-19 | |
| Chemenu | CM169829-10g |
1-Cycloheptylpiperazine |
21043-42-5 | 95% | 10g |
$117 | 2023-02-18 | |
| Key Organics Ltd | PS-5843-20MG |
1-(Cycloheptyl)piperazine |
21043-42-5 | >97% | 20mg |
£76.00 | 2023-04-19 | |
| Fluorochem | 008914-10g |
1-Cycloheptyl)piperazine |
21043-42-5 | 98% | 10g |
£110.00 | 2022-03-01 | |
| Ambeed | A180867-25g |
1-Cycloheptylpiperazine |
21043-42-5 | 96% | 25g |
$257.0 | 2024-04-21 | |
| 1PlusChem | 1P002L8S-5g |
Piperazine, 1-cycloheptyl- |
21043-42-5 | 5g |
$305.00 | 2023-12-19 | ||
| 1PlusChem | 1P002L8S-1g |
Piperazine, 1-cycloheptyl- |
21043-42-5 | 96% | 1g |
$51.00 | 2025-02-19 | |
| abcr | AB122552-10 g |
1-Cycloheptylpiperazine, 98%; . |
21043-42-5 | 98% | 10g |
€178.40 | 2023-05-10 | |
| Key Organics Ltd | PS-5843-10MG |
1-(Cycloheptyl)piperazine |
21043-42-5 | >97% | 10mg |
£63.00 | 2025-02-09 |
1-(Cycloheptyl)piperazine 関連文献
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
21043-42-5 (1-(Cycloheptyl)piperazine) 関連製品
- 21043-43-6(1-Cyclooctylpiperazine)
- 21043-40-3(1-Cyclopentylpiperazine)
- 142013-66-9(1-(Piperidin-4-yl)piperazine)
- 17766-28-8(1-Cyclohexylpiperazine)
- 202991-77-3(1-Ethyl-4-piperidin-4-yl-piperazine Hydrochloride)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21043-42-5)1-(Cycloheptyl)piperazine

清らかである:99%
はかる:25g
価格 ($):231.0